8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide
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Description
This compound is a chemical with the molecular formula C13H14N2O4S and a molecular weight of 294.33 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiadiazine core, which is fused with an azepino ring . The molecule also contains a carboxylic acid group and two oxygen atoms forming a dioxide group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted melting point of 197.03°C and a predicted boiling point of approximately 554.3°C at 760 mmHg . The compound has a predicted density of approximately 1.6 g/cm3 and a refractive index of 1.71 . The pKa of the compound is predicted to be 3.72 .Scientific Research Applications
Antimicrobial Activity
The compound has been reported to have antimicrobial properties . This suggests that it could be used in the development of new antimicrobial drugs.
Antiviral Activity
The compound has also been reported to have antiviral properties . This suggests potential applications in the treatment of viral infections.
Antihypertensive Activity
The compound has been found to have antihypertensive properties . This means it could potentially be used in the treatment of high blood pressure.
Antidiabetic Activity
The compound has been reported to have antidiabetic properties . This suggests it could be used in the management of diabetes.
Anticancer Activity
The compound has been found to have anticancer properties . This suggests potential applications in cancer treatment.
KATP Channel Activators
The compound has been reported to have properties as a KATP channel activator . KATP channels play key roles in many physiological processes, including insulin secretion and cardiovascular function.
AMPA Receptor Modulators
The compound has been found to have properties as an AMPA receptor modulator . AMPA receptors are involved in fast synaptic transmission in the central nervous system, suggesting potential applications in neurological research and treatment.
Proteomics Research
The compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
properties
IUPAC Name |
5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c16-13(17)9-5-6-10-11(8-9)20(18,19)14-12-4-2-1-3-7-15(10)12/h5-6,8H,1-4,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTCNNVZBLXVHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NS(=O)(=O)C3=C(N2CC1)C=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide | |
CAS RN |
730992-36-6 |
Source
|
Record name | 8,8-dioxo-8lambda6-thia-1,9-diazatricyclo[8.5.0.0,2,7]pentadeca-2,4,6,9-tetraene-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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